

Spectroscopic Profile of Muscopyridine: A Technical Guide

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Compound of Interest

Compound Name: *Muscopyridine*

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Introduction

Muscopyridine, a significant constituent of natural musk, has long been of interest in the fields of perfumery and traditional medicine.[1] Its unique aromatic and structural properties necessitate a thorough understanding of its spectroscopic characteristics for identification, synthesis, and potential therapeutic development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Muscopyridine**, alongside detailed experimental protocols and logical workflows for its structural elucidation. While specific experimental spectra for **Muscopyridine** are not widely published, this guide compiles its known physical properties and presents expected spectroscopic data based on its molecular structure and data from analogous compounds.

Physicochemical Properties of Muscopyridine

A summary of the key physicochemical properties of **Muscopyridine** is presented below. This data is crucial for the interpretation of spectroscopic results.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₅ N	[2][3]
Molecular Weight	231.38 g/mol	[2][3]
Monoisotopic Mass	231.1987 u	[3]
Boiling Point	138-143 °C at 2.2 mmHg	[2]

Spectroscopic Data

The following sections detail the expected spectroscopic data for **Muscovyridine** based on its known structure, which consists of a pyridine ring fused to a large aliphatic macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of **Muscovyridine** is expected to show signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the macrocyclic chain.

Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	Aromatic H (α to N)
~ 7.5 - 7.7	t	1H	Aromatic H (γ to N)
~ 7.1 - 7.3	d	1H	Aromatic H (β to N)
~ 2.5 - 2.8	m	4H	-CH ₂ - adjacent to pyridine
~ 1.2 - 1.8	m	~20H	Aliphatic -CH ₂ -

¹³C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum will provide information on the different carbon environments within **Muscovyridine**.

Chemical Shift (δ) ppm (Predicted)	Assignment
~ 150 - 160	Aromatic C (α to N)
~ 135 - 140	Aromatic C (γ to N)
~ 120 - 125	Aromatic C (β to N)
~ 30 - 40	-CH ₂ - adjacent to pyridine
~ 20 - 30	Aliphatic -CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Muscovyridine** is expected to show characteristic absorptions for the pyridine ring and the C-H bonds of the aliphatic chain.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Strong	Aliphatic C-H stretch
1600 - 1585	Medium-Strong	C=C and C=N stretching (pyridine ring)
1500 - 1400	Medium-Strong	C=C stretching (pyridine ring)
1470 - 1450	Medium	CH ₂ bending
900 - 675	Strong	C-H out-of-plane bending (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Muscovyridine**, the key expected peak is the molecular ion peak.

m/z (Predicted)	Ion
231	[M] ⁺
232	[M+1] ⁺

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the purified **Muscovyridine** sample.
 - Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Ensure the solution is free of any particulate matter.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Acquire the spectrum at a proton frequency of 400 MHz.
 - Set the spectral width to approximately 16 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.

- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR:
 - Acquire the spectrum at a carbon frequency of 100 MHz.
 - Set the spectral width to approximately 240 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the neat **Muscovyridine** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters:
 - Collect the spectrum over a range of 4000-400 cm^{-1} .
 - Set the resolution to 4 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

- Perform a background scan of the empty ATR crystal before running the sample.
- Process the data to display the spectrum in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation (for Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **Muscovyridine** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
 - Filter the solution if any particulate matter is present.
- Instrument Parameters (for GC-MS with Electron Ionization - EI):
 - Gas Chromatograph (GC):
 - Injector Temperature: 250 °C
 - Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Visualization of Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to the structural elucidation of **Muscopyridine**.

Caption: General workflow for compound identification using spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of **Muscopyridine**.

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References

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